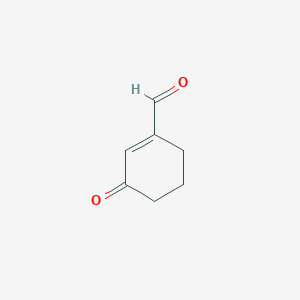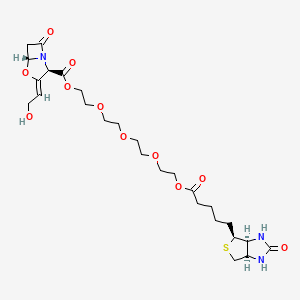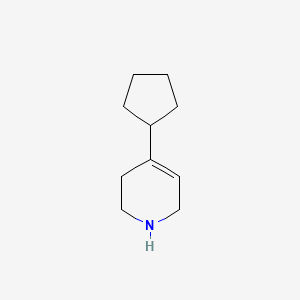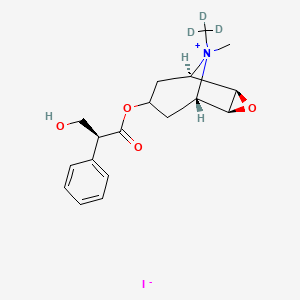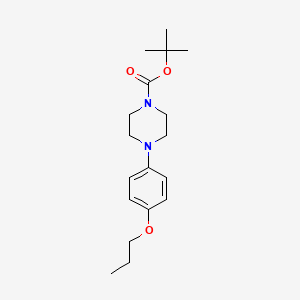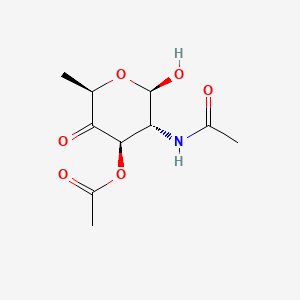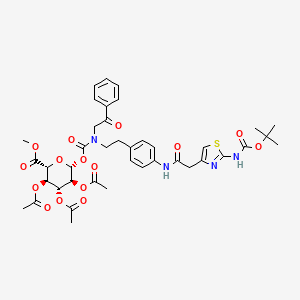
N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate: is a complex organic compound used as an intermediate in the synthesis of other chemical entities. It is particularly notable for its role in the synthesis of 2-Oxo-mirabegron N-Carbamoylglucuronide, a metabolite of Mirabegron, which is a potent bladder relaxant and a reagent for diabetes remedy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate involves multiple steps, starting from the basic building blocks. The process typically includes:
Protection of Functional Groups: The Boc (tert-butoxycarbonyl) group is introduced to protect the amine group.
Formation of the Oxo Group: The oxo group is introduced through oxidation reactions.
Glycosylation: The glucopyranuronic acid methyl ester is attached through glycosylation reactions.
Acetylation: The final step involves the acetylation of the hydroxyl groups on the glucopyranuronic acid.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Employing chromatography and crystallization techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate undergoes various chemical reactions, including:
Oxidation: Introduction of oxo groups.
Reduction: Conversion of oxo groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Glycosylation: Attachment of sugar moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Protecting Groups: Such as Boc anhydride for amine protection.
Glycosyl Donors: Such as glucopyranuronic acid derivatives.
Major Products Formed
The major products formed from these reactions include various protected and unprotected intermediates, leading to the final product, this compound.
Aplicaciones Científicas De Investigación
N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in bladder relaxation and diabetes treatment.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate involves its conversion to active metabolites, such as 2-Oxo-mirabegron N-Carbamoylglucuronide. These metabolites interact with specific molecular targets and pathways, leading to therapeutic effects such as bladder relaxation and glucose regulation.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-2-hydroxy-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate: Similar in structure but with a hydroxyl group instead of an oxo group.
2-Oxo-mirabegron N-Carbamoylglucuronide: A direct metabolite with similar therapeutic effects.
Uniqueness
N-Boc-2-Oxo-mirabegron N-beta-D-Glucopyranuronic Acid Methyl Ester 2,3,4-Triacetate is unique due to its specific combination of functional groups, which allows it to serve as a versatile intermediate in the synthesis of various therapeutic agents.
Propiedades
Fórmula molecular |
C40H46N4O15S |
|---|---|
Peso molecular |
854.9 g/mol |
Nombre IUPAC |
methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy-6-[2-[4-[[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetyl]amino]phenyl]ethyl-phenacylcarbamoyl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C40H46N4O15S/c1-22(45)54-31-32(55-23(2)46)34(56-24(3)47)36(57-33(31)35(50)53-7)58-39(52)44(20-29(48)26-11-9-8-10-12-26)18-17-25-13-15-27(16-14-25)41-30(49)19-28-21-60-37(42-28)43-38(51)59-40(4,5)6/h8-16,21,31-34,36H,17-20H2,1-7H3,(H,41,49)(H,42,43,51)/t31-,32-,33-,34+,36-/m1/s1 |
Clave InChI |
NDHPGWOHIUDAAK-YGYPXORBSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC(=O)N(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)OC(C)(C)C)CC(=O)C4=CC=CC=C4)C(=O)OC)OC(=O)C |
SMILES canónico |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)N(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NC(=O)OC(C)(C)C)CC(=O)C4=CC=CC=C4)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



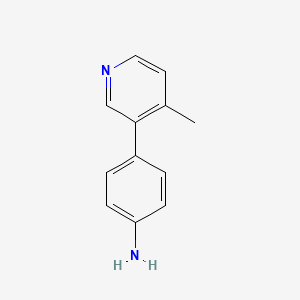

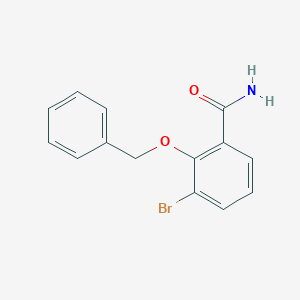

![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)
